Tanespimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

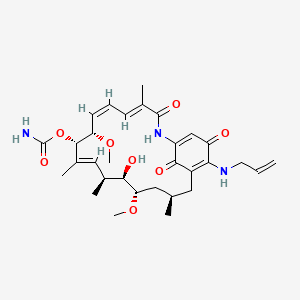

Tanespimycin, commonly known as 17-AAG (CAS: 75747-14-7), is a semi-synthetic ansamycin derivative of geldanamycin that functions as a highly potent, selective inhibitor of Heat Shock Protein 90 (HSP90). By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of critical oncogenic client proteins such as HER2, Raf-1, and mutant p53[1]. In procurement and material selection, 17-AAG is prioritized as the standard benchmark compound for in vitro and in vivo oncology models, offering a critical balance between high target affinity and a well-characterized lipophilic profile that makes it a standard model payload for advanced hydrophobic drug delivery systems [2].

References

- [1] Phase I and Pharmacologic Study of 17-(Allylamino)-17-Demethoxygeldanamycin in Adult Patients With Solid Tumors. Journal of Clinical Oncology, 2005.

- [2] A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. Pharmaceutical Research, 2010.

Substituting 17-AAG with its parent compound, geldanamycin, is unviable for in vivo applications due to geldanamycin's severe, dose-limiting hepatotoxicity, which precludes reliable systemic dosing [1]. Conversely, replacing 17-AAG with highly water-soluble analogs like 17-DMAG (alvespimycin) fundamentally alters the pharmacokinetic and formulation baseline. 17-DMAG exhibits a significantly larger volume of distribution and rapid systemic clearance, which can increase non-specific toxicities and dramatically lower the maximum tolerated dose compared to 17-AAG[2]. Furthermore, for researchers developing lipid-based or micellar drug delivery vehicles, 17-AAG’s specific poor aqueous solubility (~0.01 mg/mL) is a mandatory physical property for testing encapsulation efficiency, making water-soluble substitutes functionally useless for such material-science workflows [2].

References

- [1] Phase I and Pharmacologic Study of 17-(Allylamino)-17-Demethoxygeldanamycin in Adult Patients With Solid Tumors. Journal of Clinical Oncology, 2005.

- [2] A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. Pharmaceutical Research, 2010.

In Vitro Anti-Proliferative Efficacy (GI50) vs. 17-DMAG

While 17-AAG is highly potent, structural modifications to increase water solubility in analogs like 17-DMAG slightly alter baseline efficacy. In comparative in vitro assays against cancer cell lines, 17-AAG demonstrates a mean 50% growth inhibition (GI50) of approximately 123 nM, compared to 53 nM for 17-DMAG . Despite this lower absolute in vitro potency, 17-AAG is frequently selected over 17-DMAG for in vivo applications due to its superior maximum tolerated dose and lower volume of distribution.

| Evidence Dimension | Mean 50% Growth Inhibition (GI50) |

| Target Compound Data | 17-AAG: 123 nM |

| Comparator Or Baseline | 17-DMAG: 53 nM |

| Quantified Difference | 17-DMAG is approximately 2.3-fold more potent in vitro, though 17-AAG remains highly active in the nanomolar range. |

| Conditions | In vitro anti-proliferative assays across standard cancer cell lines. |

Provides buyers with exact baseline potency expectations when transitioning between the lipophilic 17-AAG and its water-soluble analog 17-DMAG.

Maximum Tolerated Dose and Volume of Distribution vs. 17-DMAG

While 17-DMAG was developed to improve upon 17-AAG's water solubility, this modification resulted in a massive increase in the volume of distribution, leading to higher non-specific toxicities. In comparative canine models, the maximum tolerated dose (MTD) of 17-DMAG is strictly limited to 8 mg/m2/day, whereas 17-AAG is tolerated at significantly higher doses of 100–200 mg/m2/day [1]. This pharmacokinetic difference makes 17-AAG preferable when higher absolute dosing and a lower volume of distribution are required.

| Evidence Dimension | Maximum Tolerated Dose (MTD) |

| Target Compound Data | 17-AAG: 100–200 mg/m2/day |

| Comparator Or Baseline | 17-DMAG: 8 mg/m2/day |

| Quantified Difference | 17-AAG exhibits a 12.5x to 25x higher maximum tolerated dose compared to 17-DMAG. |

| Conditions | In vivo canine pharmacokinetic models. |

Critical for procurement in in vivo studies where a lower volume of distribution and higher maximum tolerated dose are necessary to avoid non-specific systemic toxicity.

Tumor-Specific HSP90 Binding Affinity vs. Normal Cellular HSP90

A major procurement advantage of 17-AAG is its exceptional selectivity for the pathological state of its target. 17-AAG exhibits a 100-fold higher binding affinity for HSP90 derived from tumor cells—which exists in active, high-ATPase multichaperone complexes—compared to the latent HSP90 found in normal, healthy cells [1]. This massive differential provides a wide therapeutic window, allowing researchers to selectively induce apoptosis in oncogenic cell lines without indiscriminate cytotoxicity.

| Evidence Dimension | HSP90 Binding Affinity |

| Target Compound Data | 17-AAG: 100-fold higher affinity for tumor-derived HSP90. |

| Comparator Or Baseline | Normal cell-derived HSP90 (Baseline). |

| Quantified Difference | 100x greater binding affinity for tumor-derived multichaperone complexes. |

| Conditions | Cell-free binding assays comparing tumor vs. normal cell lysates. |

Provides the essential therapeutic window for oncology researchers needing to target cancer cells while sparing healthy tissue in co-culture or in vivo models.

Aqueous Solubility Baseline for Nanocarrier Formulation Testing

17-AAG possesses extremely limited aqueous solubility (approximately 0.01 mg/mL), which traditionally required harsh solvents like Cremophor EL or DMSO [1]. However, this exact physical limitation makes 17-AAG the benchmark hydrophobic payload for validating novel drug delivery systems. For instance, encapsulating 17-AAG in PEO-b-PDLLA amphiphilic block copolymer micelles increases its aqueous solubility to 1.5 mg/mL, a 150-fold improvement [1]. Highly soluble analogs like 17-DMAG cannot be used to validate these hydrophobic encapsulation technologies.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 17-AAG (Unformulated): ~0.01 mg/mL |

| Comparator Or Baseline | 17-AAG (Micelle-encapsulated): 1.5 mg/mL |

| Quantified Difference | 150-fold increase in solubility upon successful nanocarrier encapsulation. |

| Conditions | Aqueous media at standard temperature, comparing free drug vs. PEO-b-PDLLA micelle formulation. |

Makes 17-AAG an indispensable, highly sensitive benchmark molecule for materials scientists proving the efficacy of new hydrophobic drug delivery vehicles.

Benchmark Payload for Hydrophobic Drug Delivery Systems

Directly leveraging its ~0.01 mg/mL aqueous solubility, 17-AAG is procured by materials scientists and formulation chemists to validate the encapsulation efficiency and release kinetics of novel polymeric micelles, lipid nanoparticles, and cremophor-free vehicles [1].

In Vivo Oncology Xenograft Models

Due to its 12.5x to 25x higher maximum tolerated dose compared to 17-DMAG and lack of geldanamycin's lethal hepatotoxicity, 17-AAG is selected for systemic administration in murine and canine tumor models [1].

Tumor-Selective Chaperone Disruption Assays

Utilizing its 100-fold higher affinity for tumor-derived HSP90 multichaperone complexes, 17-AAG is utilized for in vitro mechanistic studies aiming to degrade oncogenic client proteins (HER2, mutant p53) while establishing a clear therapeutic window against healthy control cells [2].

References

- [1] A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. Pharmaceutical Research, 2010.

- [2] Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. Journal of Medicinal Chemistry, 2024.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Signaling molecules

Chaperone and folding catalyst

HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

Wikipedia

Use Classification

Dates

2: Yun IS, Lee MH, Rah DK, Lew DH, Park JC, Lee WJ. Heat Shock Protein 90 Inhibitor (17-AAG) Induces Apoptosis and Decreases Cell Migration/Motility of Keloid Fibroblasts. Plast Reconstr Surg. 2015 Jul;136(1):44e-53e. doi: 10.1097/PRS.0000000000001362. PubMed PMID: 26111331.

3: Xiao Y, Guan J. 17-AAG enhances the cytotoxicity of flavopiridol in mantle cell lymphoma via autophagy suppression. Neoplasma. 2015;62(3):391-7. doi: 10.4149/neo_2015_047. PubMed PMID: 25866220.

4: Li J, Yang F, Guo J, Zhang R, Xing X, Qin X. 17-AAG post-treatment ameliorates memory impairment and hippocampal CA1 neuronal autophagic death induced by transient global cerebral ischemia. Brain Res. 2015 Jun 12;1610:80-8. doi: 10.1016/j.brainres.2015.03.051. Epub 2015 Apr 7. PubMed PMID: 25858486.

5: Ye XY, Luo QQ, Xu YH, Tang NW, Niu XM, Li ZM, Shen SP, Lu S, Chen ZW. 17-AAG suppresses growth and invasion of lung adenocarcinoma cells via regulation of the LATS1/YAP pathway. J Cell Mol Med. 2015 Mar;19(3):651-63. doi: 10.1111/jcmm.12469. PubMed PMID: 25712415; PubMed Central PMCID: PMC4369821.

6: Xu Y, Zhu Q, Chen D, Shen Z, Wang W, Ning G, Zhu Y. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model. Tumour Biol. 2015 Feb 15. [Epub ahead of print] PubMed PMID: 25682284.

7: Desale SS, Raja SM, Kim JO, Mohapatra B, Soni KS, Luan H, Williams SH, Bielecki TA, Feng D, Storck M, Band V, Cohen SM, Band H, Bronich TK. Polypeptide-based nanogels co-encapsulating a synergistic combination of doxorubicin with 17-AAG show potent anti-tumor activity in ErbB2-driven breast cancer models. J Control Release. 2015 Jun 28;208:59-66. doi: 10.1016/j.jconrel.2015.02.001. Epub 2015 Feb 3. PubMed PMID: 25660204; PubMed Central PMCID: PMC4430376.

8: Lee KH, Jang AH, Yoo CG. 17-AAG Enhances PS-341-Induced Lung Cancer Cell Death by Blocking the NF-κB and PI3K/Akt Pathways. Am J Respir Cell Mol Biol. 2015 Jan 29. [Epub ahead of print] PubMed PMID: 25633180.

9: Mayor-López L, Tristante E, Carballo-Santana M, Carrasco-García E, Grasso S, García-Morales P, Saceda M, Luján J, García-Solano J, Carballo F, de Torre C, Martínez-Lacaci I. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? Transl Oncol. 2014 Oct 24;7(5):590-604. doi: 10.1016/j.tranon.2014.08.001. eCollection 2014 Oct. PubMed PMID: 25389454; PubMed Central PMCID: PMC4225658.

10: Santos DM, Petersen AL, Celes FS, Borges VM, Veras PS, de Oliveira CI. Chemotherapeutic potential of 17-AAG against cutaneous leishmaniasis caused by Leishmania (Viannia) braziliensis. PLoS Negl Trop Dis. 2014 Oct 23;8(10):e3275. doi: 10.1371/journal.pntd.0003275. eCollection 2014 Oct. PubMed PMID: 25340794; PubMed Central PMCID: PMC4207694.

11: Ghalhar MG, Akbarzadeh A, Rahmati M, Mellatyar H, Dariushnejad H, Zarghami N, Barkhordari A. Comparison of inhibitory effects of 17-AAG nanoparticles and free 17-AAG on HSP90 gene expression in breast cancer. Asian Pac J Cancer Prev. 2014;15(17):7113-8. PubMed PMID: 25227799.

12: Wang B, Chen L, Ni Z, Dai X, Qin L, Wu Y, Li X, Xu L, Lian J, He F. Hsp90 inhibitor 17-AAG sensitizes Bcl-2 inhibitor (-)-gossypol by suppressing ERK-mediated protective autophagy and Mcl-1 accumulation in hepatocellular carcinoma cells. Exp Cell Res. 2014 Nov 1;328(2):379-87. doi: 10.1016/j.yexcr.2014.08.039. Epub 2014 Sep 6. PubMed PMID: 25196280.

13: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Erratum to: Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):930-1. doi: 10.1007/s12272-014-0463-9. PubMed PMID: 25098423.

14: Faingold D, Filho VB, Fernandes B, Jagan L, de Barros AM Jr, Orellana ME, Antecka E, Burnier MN Jr. Expression of focal adhesion kinase in uveal melanoma and the effects of Hsp90 inhibition by 17-AAG. Pathol Res Pract. 2014 Nov;210(11):739-45. doi: 10.1016/j.prp.2014.06.023. Epub 2014 Jul 1. PubMed PMID: 25041838.

15: Hadley KE, Hendricks DT. Use of NQO1 status as a selective biomarker for oesophageal squamous cell carcinomas with greater sensitivity to 17-AAG. BMC Cancer. 2014 May 15;14:334. doi: 10.1186/1471-2407-14-334. PubMed PMID: 24886060; PubMed Central PMCID: PMC4032580.

16: Wang S, Wang X, Du Z, Liu Y, Huang D, Zheng K, Liu K, Zhang Y, Zhong X, Wang Y. SNX-25a, a novel Hsp90 inhibitor, inhibited human cancer growth more potently than 17-AAG. Biochem Biophys Res Commun. 2014 Jul 18;450(1):73-80. doi: 10.1016/j.bbrc.2014.05.076. Epub 2014 May 28. PubMed PMID: 24879994.

17: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):734-41. doi: 10.1007/s12272-014-0404-7. Epub 2014 May 15. PubMed PMID: 24824337.

18: Ortega L, Calvillo M, Luna F, Pérez-Severiano F, Rubio-Osornio M, Guevara J, Limón ID. 17-AAG improves cognitive process and increases heat shock protein response in a model lesion with Aβ25-35. Neuropeptides. 2014 Aug;48(4):221-32. doi: 10.1016/j.npep.2014.04.006. Epub 2014 Apr 29. PubMed PMID: 24819277.

19: Choi YE, Battelli C, Watson J, Liu J, Curtis J, Morse AN, Matulonis UA, Chowdhury D, Konstantinopoulos PA. Sublethal concentrations of 17-AAG suppress homologous recombination DNA repair and enhance sensitivity to carboplatin and olaparib in HR proficient ovarian cancer cells. Oncotarget. 2014 May 15;5(9):2678-87. PubMed PMID: 24798692; PubMed Central PMCID: PMC4058036.

20: Chen Y, Wang B, Liu D, Li JJ, Xue Y, Sakata K, Zhu LQ, Heldt SA, Xu H, Liao FF. Hsp90 chaperone inhibitor 17-AAG attenuates Aβ-induced synaptic toxicity and memory impairment. J Neurosci. 2014 Feb 12;34(7):2464-70. doi: 10.1523/JNEUROSCI.0151-13.2014. PubMed PMID: 24523537; PubMed Central PMCID: PMC3921421.